Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1h-pyrrole-2-carboxylate)

Catalog No.
S15819283
CAS No.
5432-35-9
M.F
C20H28N2O4
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1h-py...

CAS Number

5432-35-9

Product Name

Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1h-pyrrole-2-carboxylate)

IUPAC Name

ethyl 4-[1-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H28N2O4/c1-8-25-19(23)17-11(4)15(13(6)21-17)10(3)16-12(5)18(22-14(16)7)20(24)26-9-2/h10,21-22H,8-9H2,1-7H3

InChI Key

IZXQWLSNVFAETR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(C)C2=C(NC(=C2C)C(=O)OCC)C)C

Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is a complex organic compound characterized by its unique structure, which features two ethyl ester groups attached to a central ethane-1,1-diyl unit and two pyrrole rings. The compound's molecular formula is C${20}$H${30}$N${2}$O${4}$, and it exhibits properties typical of pyrrole derivatives, including potential biological activity and applications in various fields such as medicinal chemistry and materials science.

The chemical reactivity of Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) can be attributed to the presence of the pyrrole moieties. These rings can undergo electrophilic substitution reactions due to their electron-rich nature. Furthermore, the ester groups can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids.

Research indicates that compounds containing pyrrole structures often exhibit significant biological activities. For instance, derivatives of 3,5-dimethyl-1H-pyrrole have been evaluated for their antimicrobial properties. Studies have shown that certain pyrrole-based compounds possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications .

The synthesis of Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) typically involves a multi-step process:

  • Formation of Pyrrole Derivatives: The initial step may include the synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives.
  • Esterification: The carboxylic acid groups are then converted into esters using diethyl carbonate or ethanol in the presence of an acid catalyst.
  • Coupling Reaction: Finally, a coupling reaction may be employed to link the pyrrole units through an ethane-1,1-diyl linker.

These methods allow for the controlled synthesis of the compound with desired purity and yield.

Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) has several applications:

  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
  • Materials Science: The compound may be used in the development of organic materials due to its unique electronic properties.
  • Dyes and Pigments: Pyrrole derivatives are often incorporated into dyes owing to their vibrant colors and stability.

Interaction studies involving Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) primarily focus on its biological interactions. These studies assess how the compound interacts with various biological targets such as enzymes or receptors. Preliminary findings suggest that its pyrrole units may facilitate binding to biological macromolecules, potentially influencing cellular pathways.

Several compounds share structural similarities with Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate). These include:

Compound NameStructureUnique Features
Diethyl 3,5-dimethylpyrrole-2-carboxylateC${12}$H${17}$N$_{O}_4$Lacks ethane linker; simpler structure
Diethyl 2-methylpyrrole-3-carboxylateC${11}$H${15}$N$_{O}_4$Contains only one methyl group on pyrrole
Diethyl 3-methylpyrrole-2-carboxylateC${11}$H${15}$N$_{O}_4$Similar to above but different methyl positioning

Uniqueness

Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) stands out due to its dual pyrrole structure linked by an ethane unit. This configuration potentially enhances its biological activity compared to simpler derivatives.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

360.20490738 g/mol

Monoisotopic Mass

360.20490738 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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